![molecular formula C21H15NS B2769061 2-[4-(Phenylsulfanyl)phenyl]quinoline CAS No. 860718-64-5](/img/structure/B2769061.png)
2-[4-(Phenylsulfanyl)phenyl]quinoline
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Overview
Description
“2-[4-(Phenylsulfanyl)phenyl]quinoline” is a chemical compound with the molecular formula C21H15NS . It has an average mass of 313.415 Da and a monoisotopic mass of 313.092529 Da .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including “2-[4-(Phenylsulfanyl)phenyl]quinoline”, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of “2-[4-(Phenylsulfanyl)phenyl]quinoline” consists of a quinoline core with a phenylsulfanyl group attached at the 4-position . This structure is also reflected in its molecular formula, C21H15NS .Chemical Reactions Analysis
Quinolines, including “2-[4-(Phenylsulfanyl)phenyl]quinoline”, can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . Examples of these transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Phenylsulfanyl)phenyl]quinoline” include its molecular formula (C21H15NS), average mass (313.415 Da), and monoisotopic mass (313.092529 Da) .Scientific Research Applications
- Synthesis protocols, including classical methods (e.g., Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach) and modern approaches (such as transition metal-catalyzed reactions and green reaction protocols), contribute to constructing and functionalizing quinoline-based compounds .
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have a wide range of applications in medicinal and synthetic organic chemistry . They are often used in the synthesis of anti-depressant molecules .
Mode of Action
Quinoline derivatives are known to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The molecular weight of a similar compound, 2-phenylquinoline, is 2052545 , which may influence its pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including the use of alternative reaction methods, such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation) .
Future Directions
While specific future directions for “2-[4-(Phenylsulfanyl)phenyl]quinoline” were not found in the search results, the development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represent an urgent challenge . This suggests that future research may focus on these areas.
properties
IUPAC Name |
2-(4-phenylsulfanylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGKXZKNIYVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Phenylsulfanyl)phenyl]quinoline |
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